2-Azabicyclo[2.2.1]heptane hydrochloride

DPP-4 inhibitor Type 2 diabetes Neogliptin

Rigid 2-azabicyclo[2.2.1]heptane HCl scaffold with proven 3.7× potency advantage in DPP-4 (neogliptin IC₅₀ 16.8 nM) and CNS MPO-optimized properties (LogP 1.15). Hydrochloride salt ensures 20% higher melting point, enhanced crystallinity, and superior solid-state stability for automated peptide synthesis and SAR campaigns. Not functionally equivalent to piperidine analogs.

Molecular Formula C6H12ClN
Molecular Weight 133.62 g/mol
CAS No. 63838-50-6
Cat. No. B1342062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azabicyclo[2.2.1]heptane hydrochloride
CAS63838-50-6
Molecular FormulaC6H12ClN
Molecular Weight133.62 g/mol
Structural Identifiers
SMILESC1CC2CC1CN2.Cl
InChIInChI=1S/C6H11N.ClH/c1-2-6-3-5(1)4-7-6;/h5-7H,1-4H2;1H
InChIKeyYHUFGQLJZGRCCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Azabicyclo[2.2.1]heptane Hydrochloride (CAS 63838-50-6) Procurement and Scoping Document


2-Azabicyclo[2.2.1]heptane hydrochloride (CAS 63838-50-6) is a bridged bicyclic amine scaffold that provides a conformationally constrained core for medicinal chemistry applications [1]. Its molecular formula is C6H12ClN with a molecular weight of 133.62 [2]. This compound exists as a white to off-white solid with a purity standard of 98% from commercial suppliers, as verified by NMR, HPLC, and GC . The hydrochloride salt form enhances crystallinity and stability compared to the free base, making it a preferred intermediate for drug discovery and chemical synthesis .

Why In-Class Substitution of 2-Azabicyclo[2.2.1]heptane Hydrochloride Carries Scientific and Procurement Risk


The 2-azabicyclo[2.2.1]heptane scaffold provides a unique combination of rigid geometry and a secondary amine nitrogen that is not equivalently replicated by other azabicyclic systems (e.g., 3-azabicyclo[3.2.1]octane) or simpler piperidine analogs [1]. The hydrochloride salt form offers distinct physicochemical advantages over the free base, including a 20% higher melting point that correlates with enhanced crystallinity and improved solid-state stability for long-term storage . Generic substitution with non-hydrochloride forms or alternative bicyclic amines can result in altered reactivity profiles, reduced synthetic yields in downstream applications, and incompatibility with established protocols that rely on the specific pKa and solubility characteristics of this salt . Furthermore, the documented synthetic accessibility of this exact scaffold as an intermediate in DPP-4 inhibitor programs underscores its non-fungible role in specific drug discovery pipelines [2].

Quantitative Differentiation Evidence for 2-Azabicyclo[2.2.1]heptane Hydrochloride in Drug Discovery and Chemical Synthesis


DPP-4 Inhibition Potency of 2-Azabicyclo[2.2.1]heptane-Derived Neogliptin vs. Vildagliptin and Sitagliptin

The 2-azabicyclo[2.2.1]heptane moiety serves as a core scaffold in the design of neogliptin, which exhibits an IC50 of 16.8 ± 2.2 nM against DPP-4 [1]. This value represents a more potent inhibition profile compared to the clinically established DPP-4 inhibitors vildagliptin and sitagliptin, for which IC50 values are reported as 62 nM and 19 nM respectively [2]. The observed difference highlights the potential of this scaffold to achieve sub-20 nM potency without extensive optimization of the core bicyclic amine structure [3].

DPP-4 inhibitor Type 2 diabetes Neogliptin

Cardiotoxicity Profile: 2-Azabicyclo[2.2.1]heptane-Derived Neogliptin vs. Sitagliptin

Neogliptin, containing the 2-azabicyclo[2.2.1]heptane core, was evaluated for cardiotoxicity and found to have a low effect on hERG channel inhibition (IC50 > 30 μM) compared to sitagliptin, which exhibits a more pronounced hERG liability [1]. This differential safety profile is attributed to the rigid bicyclic structure that limits conformational flexibility and reduces off-target interactions with cardiac ion channels [2].

Cardiotoxicity hERG Safety pharmacology

Aqueous Stability Advantage: 2-Azabicyclo[2.2.1]heptane Derivative vs. Vildagliptin

Compound 12a (neogliptin), which incorporates the 2-azabicyclo[2.2.1]heptane scaffold, demonstrates superior stability in aqueous solutions due to its low intramolecular cyclisation potential compared to vildagliptin [1]. Vildagliptin is known to undergo intramolecular cyclization to form an inactive cyclic amidine derivative under aqueous conditions, a degradation pathway that is sterically hindered in the rigid 2-azabicyclo[2.2.1]heptane framework [2].

Aqueous stability Intramolecular cyclization Drug formulation

Enhanced Crystallinity via Hydrochloride Salt Formation: 2-Azabicyclo[2.2.1]heptane HCl vs. Free Base

Protonation of the azabicyclo nitrogen to form the hydrochloride salt enhances the compound's crystallinity, as demonstrated by a 20% increase in melting point (from 120.38°C for the free acid to 145°C for the hydrochloride salt) . This improvement in solid-state properties correlates with reduced rotational freedom of the N–C bond and the introduction of ionic interactions between the protonated amine and chloride ions [1].

Crystallinity Salt screening Solid-state chemistry

Muscarinic Agonist Activity of 2-Azabicyclo[2.2.1]heptane Enantiomers vs. Arecoline

The 2-azabicyclo[2.2.1]heptane scaffold has been employed to create rigid analogues of arecoline, a muscarinic agonist. The enantiomer 8a exhibited a tenfold lower potency than arecoline in the hippocampus, while its enantiomer 2a showed distinct tissue selectivity for ganglial tissues [1]. This differential activity profile demonstrates how the rigid 2-azabicyclo[2.2.1]heptane framework can be used to achieve stereochemically defined receptor interactions that are not attainable with the flexible arecoline scaffold [2].

Muscarinic receptor Rigid analogue Arecoline

LogP and pKa Differentiation of 2-Azabicyclo[2.2.1]heptane Hydrochloride vs. 3-Azabicyclo[3.2.1]octane Analogues

2-Azabicyclo[2.2.1]heptane hydrochloride exhibits a predicted pKa of 11.44 ± 0.20 and a consensus LogP of 1.15 . In contrast, the 3-azabicyclo[3.2.1]octane system typically displays a higher LogP (approximately 1.5-2.0) and a lower pKa (approximately 9.5-10.0) due to the different ring size and nitrogen positioning [1]. These physicochemical differences impact membrane permeability and CNS penetration potential, with the 2-azabicyclo[2.2.1]heptane scaffold offering a more balanced profile for oral bioavailability and brain exposure [2].

Lipophilicity pKa CNS drug design

High-Impact Research and Industrial Applications for 2-Azabicyclo[2.2.1]heptane Hydrochloride


DPP-4 Inhibitor Lead Optimization for Type 2 Diabetes

Based on the evidence that the 2-azabicyclo[2.2.1]heptane-derived neogliptin achieves an IC50 of 16.8 nM against DPP-4 [1], this scaffold is well-suited for medicinal chemistry campaigns targeting type 2 diabetes. The demonstrated 3.7-fold potency advantage over vildagliptin and low cardiotoxicity risk (hERG IC50 > 30 μM) [2] position this scaffold as a valuable starting point for optimizing next-generation gliptin-class drugs. The rigid bicyclic core reduces conformational entropy penalties upon receptor binding, potentially accelerating structure-activity relationship (SAR) exploration and lead optimization timelines.

Stereochemically Defined Muscarinic Agonist Development

The demonstrated ability of 2-azabicyclo[2.2.1]heptane enantiomers to achieve tissue-selective muscarinic activity—with enantiomer 8a exhibiting tenfold lower hippocampal potency and 2a showing ganglial selectivity compared to arecoline [3]—validates this scaffold for developing subtype-selective muscarinic modulators. This application is particularly relevant for CNS programs seeking to minimize peripheral cholinergic side effects while maintaining central efficacy.

CNS-Penetrant Orexin Receptor Antagonist Synthesis

The 2-azabicyclo[2.2.1]heptane scaffold has been successfully optimized into orally bioavailable, brain-penetrant selective orexin-1 receptor antagonists such as JNJ-54717793 [4]. The balanced physicochemical profile of this scaffold (consensus LogP 1.15, predicted pKa 11.44) provides a favorable CNS multiparameter optimization (CNS MPO) starting point, reducing the need for extensive property tuning to achieve adequate brain exposure. This scaffold is therefore a preferred building block for neuroscience drug discovery programs targeting orexin receptors for sleep, addiction, or anxiety disorders.

Solid-Phase Peptide Synthesis and Conformationally Constrained Peptidomimetics

The enhanced crystallinity of the hydrochloride salt form—demonstrated by a 20% increase in melting point (145°C vs. 120.38°C for the free acid) —makes this compound particularly suitable for solid-phase peptide synthesis applications where high-purity, crystalline intermediates are required for automated synthesizer compatibility. The rigid bicyclic framework also serves as an effective conformational constraint in peptidomimetic design, improving proteolytic stability and target selectivity compared to linear peptide sequences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Azabicyclo[2.2.1]heptane hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.